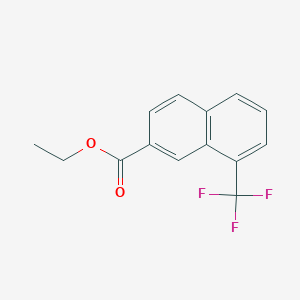

Ethyl 8-(trifluoromethyl)-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11F3O2 |

|---|---|

Molecular Weight |

268.23 g/mol |

IUPAC Name |

ethyl 8-(trifluoromethyl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C14H11F3O2/c1-2-19-13(18)10-7-6-9-4-3-5-12(11(9)8-10)14(15,16)17/h3-8H,2H2,1H3 |

InChI Key |

QYNORJHQWKDXLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C=C1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies

Functionalization of the Naphthoate Core

The naphthalene (B1677914) skeleton is a common motif in biologically active compounds and organic ligands. researchgate.net Direct C-H functionalization of the naphthalene core of ethyl 8-(trifluoromethyl)-2-naphthoate offers a powerful method for introducing new functional groups. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The ester and trifluoromethyl groups are electron-withdrawing, which generally directs incoming electrophiles to the 5- and 7-positions of the naphthalene ring. However, modern catalytic methods, including those employing ruthenium, can enable remote C-H functionalization, providing access to a wider range of substituted isomers. researchgate.net These strategies are crucial for the modular synthesis of multifunctional naphthalenes. researchgate.net

Reactions Involving the Ester Functionality

The ethyl ester group at the 2-position is a key handle for derivatization. Standard transformations of this group include:

Hydrolysis: Saponification of the ester with a base such as sodium hydroxide (B78521) yields the corresponding carboxylic acid, 8-(trifluoromethyl)-2-naphthoic acid. This acid is a valuable intermediate for further modifications, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (8-(trifluoromethyl)naphthalen-2-yl)methanol, using reducing agents like lithium aluminum hydride.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to swap the ethyl group for other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Trifluoromethylation: The ester functionality can be directly converted into a trifluoromethyl ketone. mdpi.com This transformation is typically achieved by nucleophilic trifluoromethylation using reagents like fluoroform in the presence of a strong base. mdpi.com

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH | 8-(Trifluoromethyl)-2-naphthoic acid |

| Reduction | LiAlH₄, THF | (8-(Trifluoromethyl)naphthalen-2-yl)methanol |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 8-(trifluoromethyl)-2-naphthoate |

| Trifluoromethylation | HCF₃, KHMDS, Triglyme | 1-(8-(Trifluoromethyl)naphthalen-2-yl)-2,2,2-trifluoroethan-1-one |

Modulating Reactivity through the Trifluoromethyl Group

The trifluoromethyl (CF₃) group significantly influences the chemical reactivity of the naphthalene ring. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for naphthalene systems compared to benzene (B151609) derivatives. The primary influence of the CF₃ group lies in its ability to modulate the electronic properties of the molecule, which is particularly relevant in the design of advanced chemical probes.

Carbon-Fluorine Bond Activation and Regioselective Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. harvard.edursc.org However, recent advances have enabled the selective functionalization of C-F bonds in trifluoromethyl-containing compounds. harvard.edu This allows for the transformation of the CF₃ group into other valuable functional moieties.

Transition metal catalysts can facilitate the selective activation of a single C-F bond in an Ar-CF₃ group to yield Ar-CF₂H (difluoromethyl) derivatives. rsc.org This transformation is significant as difluoromethyl groups can act as bioisosteres for ethers and thiols and serve as hydrogen bond donors, offering unique properties for drug design. byjus.com Mechanistic studies suggest that these reactions can proceed through pathways that avoid the over-reduction to Ar-CH₃. rsc.org

| Transformation | Catalyst/Reagents | Product Type | Significance |

|---|---|---|---|

| Ar-CF₃ → Ar-CF₂H | Palladium(II) acetate, Triphenylsilane, Potassium tert-butoxide | Difluoromethylarene | Enables diversification of trifluoromethyl arenes for medicinal chemistry. rsc.org |

| Ar-CF₃ → Ar-CF₂-R | Various transition metal catalysts | Difluoroalkyl arenes | Provides access to analogues with modified pharmacokinetic properties. rsc.org |

Derivatization for Advanced Chemical Probes and Tags

The unique electronic properties imparted by the trifluoromethyl group make trifluoromethylated naphthalene derivatives excellent candidates for sensitive molecular probes. wikipedia.org The presence of multiple CF₃ groups can significantly enhance the sensitivity of these probes to changes in their chemical environment. wikipedia.org Naphthalene-based compounds are also widely used as fluorescent chemosensors and in fluorogenic derivatization for analytical purposes. Derivatization of this compound can be tailored to develop probes for specific analytes or biological systems.

Chain Elongation and Conjugation Strategies

The functional groups on this compound provide convenient points for chain elongation and conjugation to other molecules. The carboxylic acid, obtained from the hydrolysis of the ester, can be activated and coupled with amines or alcohols to form amides or esters with extended chains. These chains can incorporate reporter groups, targeting moieties, or linkers for attachment to solid supports or biomolecules. Such strategies are fundamental in the development of targeted drug delivery systems and advanced diagnostic tools.

Hydrodearomatization Reactions of Fluorinated Naphthoate Derivatives

Hydrodearomatization reactions, such as the Birch reduction, are powerful tools for the partial reduction of aromatic rings, yielding dihydro- or tetrahydro-naphthalene derivatives. wikipedia.org The Birch reduction of naphthalene derivatives typically proceeds in the presence of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org The regioselectivity of the reduction is governed by the electronic nature of the substituents on the naphthalene ring.

For a substrate like this compound, both the ester and the trifluoromethyl group are electron-withdrawing. In the Birch reduction of naphthalenes bearing electron-withdrawing groups, the reduction generally occurs in the unsubstituted ring. Therefore, it is expected that the hydrodearomatization would primarily affect the ring not containing the substituents, leading to 5,8-dihydro- or 5,6,7,8-tetrahydro-naphthalene derivatives. Modified procedures, such as the Benkeser reduction, which uses lithium in low molecular weight amines, can also be employed and may offer different selectivities. Catalytic hydrogenation over transition metals is another approach, although it often leads to complete saturation of the aromatic system unless carefully controlled. byjus.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. For fluorinated molecules, the inclusion of ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR, provides a powerful, multi-faceted approach to analysis. The trifluoromethyl (-CF₃) group's distinct electronic properties significantly influence the chemical environment of nearby nuclei, offering deep structural insights.

The complete assignment of the NMR spectra of Ethyl 8-(trifluoromethyl)-2-naphthoate requires the combined interpretation of ¹H, ¹³C, and ¹⁹F data. The trifluoromethyl group is a strong electron-withdrawing group, which deshields adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons on the naphthalene (B1677914) ring and the ethyl ester group. The aromatic protons will appear as a complex set of multiplets due to spin-spin coupling. The presence of the -CF₃ group at the C-8 position will most significantly deshield the peri-proton at C-1. The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon directly attached to the trifluoromethyl group (C-8) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JC-F). Other carbons in proximity will also exhibit splitting due to two-bond (²JC-F) and three-bond (³JC-F) coupling. The substituent effect of the trifluoromethyl group on the ¹³C chemical shifts in naphthalene systems is a key diagnostic feature rsc.org.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and highly sensitive window into the fluorine environment. For this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp resonance (a singlet), as there are no other fluorine atoms to couple with. The chemical shift of this singlet is characteristic of a -CF₃ group attached to an aromatic ring.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous ethyl naphthoate compounds and known substituent chemical shift (SCS) effects of the trifluoromethyl group.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~8.1-8.3 | ~128-130 |

| 2-COO | - | ~125-127 |

| 3 | ~8.0-8.2 | ~129-131 |

| 4 | ~7.9-8.1 | ~127-129 |

| 5 | ~7.6-7.8 | ~128-130 |

| 6 | ~7.5-7.7 | ~126-128 |

| 7 | ~7.9-8.1 | ~124-126 (quartet) |

| 8-CF₃ | - | ~129-131 (quartet) |

| 4a | - | ~132-134 |

| 8a | - | ~135-137 |

| C=O | - | ~166-168 |

| -OCH₂CH₃ | ~4.4 (quartet) | ~61-63 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~14-16 |

| -CF₃ | - (¹⁹F NMR: ~ -60 to -65 ppm) | ~123-125 (quartet) |

A detailed analysis of spin-spin coupling constants provides critical information about the connectivity and spatial relationships between atoms. In fluorinated systems, the couplings between fluorine and carbon (nJC-F) are particularly informative.

The magnitude of C-F coupling constants decreases as the number of intervening bonds increases:

¹JC-F: The one-bond coupling between C-8 and the fluorine atoms is expected to be large, typically in the range of 270-280 Hz.

²JC-F: The two-bond couplings to the adjacent carbons (C-7 and C-8a) will be significantly smaller, around 30-40 Hz.

³JC-F: Three-bond couplings (to C-6 and C-1) are generally smaller still, in the range of 3-5 Hz.

These C-F coupling constants are invaluable for unambiguously assigning the carbon signals in the naphthalene ring system rsc.org. While H-F couplings over four or five bonds are often observed in fluorinated aromatics, their magnitude in this specific isomer would depend on the precise geometry and would likely be small (< 3 Hz).

| Coupling Type | Involved Nuclei | Expected Coupling Constant (J, Hz) |

|---|---|---|

| ¹JC-F | C8 - F | 270 - 280 |

| ²JC-F | C7 - F, C8a - F | 30 - 40 |

| ³JC-F | C1 - F, C6 - F | 3 - 5 |

| ³JH-H | -OCH₂-CH₃ | ~7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is a well-known chromophore with characteristic absorption bands that are sensitive to substitution.

Naphthalene derivatives exhibit strong ultraviolet absorption due to π-π* electronic transitions within the aromatic system researchgate.netnih.gov. The parent chromophore, 2-naphthoic acid, shows absorption maxima around 236 nm, 280 nm, and 334 nm sielc.com. The introduction of substituents can cause a shift in these absorption maxima (bathochromic or red shift; hypsochromic or blue shift) and a change in their intensity (hyperchromic or hypochromic effect).

For this compound, two key substituents modify the naphthalene chromophore:

Ethyl-2-naphthoate group: This group extends the conjugation, which typically results in a bathochromic shift compared to unsubstituted naphthalene.

8-trifluoromethyl group: The -CF₃ group is a strong electron-withdrawing group. Its effect on the absorption spectrum will depend on its interaction with the electronic structure of the naphthalene π-system. Generally, electron-withdrawing groups can cause shifts in the absorption bands, and the precise effect is determined by the position of substitution and the nature of the electronic transition researchgate.net.

| Compound | Reported Absorption Maxima (λmax, nm) |

|---|---|

| Naphthalene | ~221, 275, 312 |

| 2-Naphthoic Acid | 236, 280, 334 sielc.com |

| This compound | Expected to be similar to 2-Naphthoic Acid with potential shifts |

Naphthalene and its derivatives are known for their distinct photophysical properties, including strong fluorescence nih.gov. The study of their photochemical behavior involves irradiating the compound with UV light and observing processes such as fluorescence, phosphorescence, and photochemical reactions.

The introduction of a trifluoromethyl group can influence the photochemistry of the naphthalene core. Studies on trifluoromethyl-substituted benzenes have shown that the -CF₃ group can affect fluorescence and intersystem crossing quantum yields aip.org. It is plausible that the -CF₃ group in this compound could similarly modulate the de-excitation pathways of the excited state, potentially altering its fluorescence quantum yield and lifetime compared to the unsubstituted ethyl 2-naphthoate. Specific investigation into the photolysis of this compound would be required to determine its photochemical stability and reaction pathways upon UV irradiation.

Ancillary Spectroscopic Techniques

While NMR and UV-Vis spectroscopy provide the bulk of structural and electronic information, other techniques are essential for a complete characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. For this compound, the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Strong bands corresponding to the C-F stretching vibrations of the -CF₃ group would be expected in the 1100-1300 cm⁻¹ region. Aromatic C=C and C-H stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI-MS), this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. Common fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, and potentially the loss of the trifluoromethyl radical (-•CF₃).

| Technique | Expected Key Observations |

|---|---|

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1720-1740 cm⁻¹) Strong C-F stretches (~1100-1300 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) Fragments corresponding to [M - OCH₂CH₃]⁺ and [M - CF₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent functional groups: the ester, the trifluoromethyl group, and the aromatic naphthalene ring.

Key expected absorption bands would include:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹. This is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester group. The C-O-C asymmetric stretch would appear in the 1300-1200 cm⁻¹ region, while the O-C-C symmetric stretch would be observed around 1150-1000 cm⁻¹.

C-F Stretch (Trifluoromethyl group): The trifluoromethyl group will exhibit strong, characteristic absorption bands in the range of 1350-1100 cm⁻¹ due to the C-F stretching vibrations.

Aromatic C=C Stretch: The naphthalene ring will show several medium to weak absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic system.

Aromatic C-H Stretch: Absorption bands for the C-H stretching of the aromatic protons will be observed above 3000 cm⁻¹.

C-H Bending (out-of-plane): The substitution pattern on the naphthalene ring will influence the position of the C-H out-of-plane bending vibrations, typically appearing in the 900-690 cm⁻¹ region, which can provide clues about the substitution pattern.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| C=O Stretch (Ester) | 1725-1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch (CF₃) | 1350-1100 | Strong |

| C-O-C Asymmetric Stretch | 1300-1200 | Strong |

| O-C-C Symmetric Stretch | 1150-1000 | Strong |

| Aromatic C-H Bend | 900-690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₁₄H₁₁F₃O₂, giving it a molecular weight of approximately 284.23 g/mol .

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 284, corresponding to the intact molecule with one electron removed.

Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment would be expected at m/z ≈ 239, resulting from the loss of the ethoxy group from the ester.

Loss of Ethyl Group (-CH₂CH₃): A peak at m/z ≈ 255 could be observed due to the loss of the ethyl radical.

Naphthoyl Cation: A prominent peak at m/z ≈ 211 would correspond to the trifluoromethyl-naphthoyl cation, formed by the cleavage of the ester bond.

Trifluoromethylnaphthalene Cation: Decarbonylation of the naphthoyl cation could lead to a fragment at m/z ≈ 183.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 284 | [M]⁺ (Molecular Ion) |

| 255 | [M - CH₂CH₃]⁺ |

| 239 | [M - OCH₂CH₃]⁺ |

| 211 | [M - OCH₂CH₃ - CO]⁺ |

| 183 | [M - COOCH₂CH₃]⁺ |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. mdpi.com In the context of this compound, ESR spectroscopy would not be applicable for the direct characterization of the diamagnetic ground-state molecule itself. However, it would be an invaluable tool for studying any radical intermediates that may be formed during its synthesis, degradation, or in specific chemical reactions. mdpi.com

For instance, if this compound were to undergo a reaction that generates a radical anion or cation, ESR spectroscopy could be used to:

Confirm the presence of the paramagnetic species.

Provide information about the electronic structure of the radical.

Determine the distribution of the unpaired electron density across the naphthalene ring system through the analysis of hyperfine coupling constants with magnetic nuclei, such as ¹H and ¹⁹F.

The trifluoromethyl group, with its three fluorine atoms (¹⁹F, nuclear spin I = 1/2), would be expected to exhibit significant hyperfine coupling, providing a distinctive signature in the ESR spectrum of any radical intermediate.

X-ray Diffraction for Solid-State Structural Analysis and Conformational Preferences

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for a detailed structural analysis, providing:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the specific substitution pattern on the naphthalene ring.

Precise bond lengths and angles: This data offers insight into the electronic effects of the trifluoromethyl and ester substituents on the aromatic system.

Conformational preferences: The analysis would reveal the preferred orientation of the ethyl ester group relative to the plane of the naphthalene ring.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including any potential π-π stacking of the naphthalene rings or other non-covalent interactions, would be obtained.

Computational and Theoretical Investigations

Electronic Structure and Molecular Conformation Analysis

The electronic and conformational properties of Ethyl 8-(trifluoromethyl)-2-naphthoate are dictated by the interplay between the naphthalene (B1677914) core, the strongly electron-withdrawing trifluoromethyl group, and the flexible ethyl ester substituent.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are cornerstone methods for investigating the geometric and electronic properties of medium-sized organic molecules. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for optimizing molecular geometries and predicting spectroscopic properties with a favorable balance of accuracy and computational cost. Post-Hartree-Fock methods like MP2 are valuable for capturing electron correlation effects, which are crucial for accurately describing noncovalent interactions.

For a molecule like this compound, these methods would be employed to determine key structural parameters and electronic characteristics. The trifluoromethyl (-CF3) group, being a powerful electron-withdrawing substituent, significantly influences the electron distribution across the naphthalene ring system. nih.gov This leads to a delocalization of positive charge, enhancing the electrophilic character of the molecule. nih.gov DFT calculations on related trifluoromethyl-substituted naphthalenes have been used to study changes in electronic properties, showing how the -CF3 group modifies the electronic landscape of the aromatic system. mdpi.com

Computational methods can provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. An illustrative table of parameters that could be derived from such calculations is presented below.

| Parameter | Description | Expected Value/Observation from DFT/MP2 Calculation |

|---|---|---|

| C-CF₃ Bond Length | The length of the bond connecting the trifluoromethyl group to the naphthalene ring. | Typically around 1.50-1.54 Å. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Expected to be modulated by the -CF₃ group, influencing reactivity and electronic transitions. |

| Molecular Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the highly electronegative fluorine atoms. |

| Electrostatic Potential Map | Visual representation of charge distribution. | Would show a region of high positive potential (electron deficiency) on the aromatic ring and high negative potential around the fluorine and oxygen atoms. mdpi.com |

The presence of fluorine atoms, particularly in a trifluoromethyl group, imparts unique stereoelectronic properties to a molecule. The -CF3 group is not only strongly inductive but also sterically demanding. mdpi.com In the case of this compound, the -CF3 group is at a peri-position relative to the C1 carbon of the naphthalene ring, which can lead to significant steric hindrance.

This steric clash would heavily influence the conformation of the ethyl ester group at the 2-position. Computational studies on related 2-substituted methyl benzoates have shown that the ester group may be planar or non-planar relative to the aromatic ring depending on the nature of the adjacent substituent. scilit.com For this compound, the bulky -CF3 group would likely force the ethyl ester group out of the plane of the naphthalene ring to minimize steric repulsion. This twisting would, in turn, affect the degree of π-conjugation between the carbonyl group and the aromatic system, thereby altering the molecule's electronic properties and reactivity.

Intermolecular Interactions and Molecular Packing Phenomena

The trifluoromethyl group is known to play a critical role in mediating intermolecular interactions, which are fundamental to understanding crystal packing, material properties, and drug-receptor binding.

Contrary to early assumptions that fluorination weakens π–π stacking, computational studies have demonstrated that trifluoromethylation can enhance these interactions. researchgate.net The introduction of a -CF3 group increases the molecular quadrupole moment of the aromatic ring, making the π-system more electron-deficient. This enhances electrostatic attraction in cofacial arrangements, particularly with electron-rich aromatic systems. researchgate.net DFT and MP2 calculations on trifluoromethylated benzene (B151609) dimers have shown increased interaction energies and reduced π–π distances compared to their methylated or non-substituted counterparts. researchgate.net In the solid state, this compound would be expected to participate in such enhanced π–π stacking, influencing its crystal structure.

Beyond conventional interactions, fluorinated compounds engage in a variety of other noncovalent interactions. These include hydrogen bonds (C-H···F), halogen bonds (F···X), and fluorine-π interactions. nih.gov While C-H···F interactions are generally considered weak, their cumulative effect can be significant in determining molecular conformation and crystal packing. The electron-deficient nature of the π-system in this compound could also facilitate interactions with nucleophilic species. Computational methods are essential for identifying and quantifying these weak, yet structurally significant, interactions. nih.gov

An overview of potential noncovalent interactions involving the trifluoromethyl group is provided in the table below.

| Interaction Type | Description | Typical Energy (kcal/mol) | Potential Role in Structure |

|---|---|---|---|

| π–π Stacking | Interaction between the electron-deficient naphthalene ring and another aromatic system. | -5 to -10 | Primary driver of crystal packing and molecular assembly. |

| C–H···F Hydrogen Bond | Weak hydrogen bond between an aromatic or aliphatic C-H and a fluorine atom. | -0.5 to -1.5 | Contributes to local conformational stability and crystal packing. |

| F···π Interaction | Interaction between a fluorine atom and the face of an aromatic ring. | -1 to -3 | Can influence intermolecular orientation. nih.gov |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of molecules. | Variable | Influences bulk material properties and molecular alignment. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states, intermediates, and reaction energy profiles. For this compound, theoretical studies could illuminate several potential reaction pathways. For instance, the electron-withdrawing nature of the -CF3 group would affect the reactivity of the naphthalene ring toward nucleophilic or electrophilic aromatic substitution.

Furthermore, reactions involving the ethyl ester group, such as hydrolysis or transesterification, could be modeled to understand the influence of the bulky and electron-withdrawing 8-trifluoromethyl substituent on the reaction kinetics and thermodynamics. Computational analysis of proposed mechanisms, such as those for copper-catalyzed trifluoromethylation reactions on aromatic systems, helps identify transition states and intermediates, providing a deeper understanding of the reaction kinetics. montclair.edu While specific mechanistic studies on this compound are not available, the established methodologies could be readily applied to predict its chemical behavior and guide synthetic efforts.

Transition State Analysis and Reaction Pathway Determination (e.g., Reductive Elimination, Radical Trapping)

The synthesis and reactivity of trifluoromethylated aromatic compounds often involve complex reaction pathways with short-lived intermediates. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these pathways and identifying the transition states that govern reaction rates and selectivity.

Reductive Elimination: In transition-metal-catalyzed cross-coupling reactions used to form the C-CF3 bond, reductive elimination from a high-valent metal center (e.g., Pd(IV)) is often a crucial step. nih.gov Theoretical calculations can model this process by locating the transition state structure for the C-CF3 bond formation. The calculated activation energy barrier for this step provides a quantitative measure of its kinetic feasibility. For a molecule like this compound, computational analysis would help determine if the electronic and steric properties of the trifluoromethyl group and the naphthyl scaffold facilitate or hinder this key bond-forming event.

Radical Trapping: Many trifluoromethylation reactions proceed through a radical mechanism, where a trifluoromethyl radical (•CF3) is generated and adds to an aromatic system. rsc.org These reactions are often rapid, making experimental characterization of intermediates challenging. researchgate.net Computational studies can simulate these pathways. Furthermore, radical trapping experiments, where a radical scavenger is used to intercept reactive intermediates, can be modeled computationally to corroborate proposed mechanisms. researchgate.netresearchgate.net For instance, kinetic studies have determined the rate constant for the trapping of a CF3 radical by TEMPO to be approximately (8.1 ± 0.3) × 10⁸ M⁻¹ s⁻¹, which can be used as a radical clock to estimate the rates of other reaction steps. researchgate.net

Theoretical modeling of these pathways for naphthalene systems provides critical insights into reaction viability and helps in optimizing reaction conditions for the synthesis of specific isomers like this compound.

Substituent Effects and Electronic Property Modulation in Naphthalene Systems

The introduction of substituents onto a naphthalene core dramatically alters its electronic properties and chemical reactivity. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, and its effects on the naphthalene system can be quantified and predicted using computational models.

Quantitative Analysis of Substituent Effect Stabilization Energy (SESE) and Hammett-type Constants

The substituent effect is a fundamental concept in organic chemistry that describes how the properties of a molecule are affected by modifying its structure. nih.gov This can be quantified using both theoretical and empirical parameters.

Substituent Effect Stabilization Energy (SESE): SESE is a theoretically derived descriptor calculated using quantum chemistry methods, often through homodesmotic reactions. acs.orgnih.gov It quantifies the energetic stabilization (or destabilization) arising from the interaction between two substituents on a molecular scaffold. nih.gov Studies on trifluoromethyl-substituted naphthalenes have shown that the presence of the -CF3 group significantly increases the sensitivity of the molecule to the electronic effects of other substituents. nih.gov Poly-trifluoromethylated naphthalenes are considered highly sensitive molecular probes for evaluating substituent effects. nih.gov

Hammett-type Constants: The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent. The strong electron-withdrawing nature of the -CF3 group gives it a large positive Hammett constant (e.g., σp = 0.54). nih.gov DFT calculations have demonstrated a strong linear correlation between theoretically calculated SESE values and empirically determined Hammett constants for substituted naphthalene systems, validating the use of SESE as a reliable predictor of electronic effects. nih.gov

| Aromatic System Type | Hammett Constant | Correlation (vs. SESE) | Determination Coefficient (R²) | Reference |

|---|---|---|---|---|

| p-Substituted Benzene | σp | Linear | > 0.99 | nih.gov |

| m-Substituted Benzene | σm | Linear | Good | nih.gov |

| CF3-Substituted Naphthalene | σp, σm | Linear, with high sensitivity | High | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electron density distribution around a molecule, allowing for the prediction of its reactive sites. researchgate.netnih.gov The MEP map is color-coded to represent different regions of electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would be expected to show:

A strong negative potential (red) around the carbonyl oxygen of the ester group and the fluorine atoms of the trifluoromethyl group, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors.

A positive potential (blue) distributed across the naphthalene ring, enhanced by the electron-withdrawing effects of both the ester and the trifluoromethyl substituents. This indicates the ring's susceptibility to nucleophilic attack.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, substrates, or biological targets. nih.gov

Homology Modeling and Ligand Docking for Structure-Activity Relationship (SAR) Insights

While this compound is a relatively small molecule, computational techniques like molecular docking are essential for predicting its interaction with biological macromolecules, such as proteins or enzymes, thereby providing insights into its potential biological activity and guiding structure-activity relationship (SAR) studies. rjraap.comtaylorandfrancis.com

Homology Modeling: This technique is used to generate a three-dimensional model of a protein whose structure has not been experimentally determined, using a known experimental structure of a related homologous protein as a template. nih.govresearchgate.net If this compound were being investigated as an inhibitor of a specific protein target for which no crystal structure exists, homology modeling would be the first step to building a reliable 3D model of that target for subsequent docking studies. liverpool.ac.uk

Ligand Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov In a hypothetical study, this compound would be docked into the active site of a target protein. The docking simulation would predict the binding mode and calculate a scoring function to estimate the binding affinity.

This analysis would provide key SAR insights:

Binding Interactions: It could reveal specific interactions, such as hydrogen bonds between the ester's carbonyl oxygen and amino acid residues, or hydrophobic and halogen-bond interactions involving the trifluoromethyl group and the naphthalene core. mdpi.com

Guided Optimization: The docking results can guide the rational design of new analogues. For example, if the model shows an empty hydrophobic pocket near the ethyl group, synthesizing derivatives with larger alkyl chains could lead to improved potency. nih.gov

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues | SAR Implication |

|---|---|---|---|

| Trifluoromethyl Group (-CF3) | Hydrophobic, Halogen Bond | Leucine, Isoleucine, Tyrosine | Enhances binding in non-polar pockets; may offer specific halogen bonding. |

| Naphthalene Core | π-π Stacking, Hydrophobic | Phenylalanine, Tryptophan, Histidine | Provides core scaffold for anchoring in the active site. |

| Ethyl Ester Group (-COOEt) | Hydrogen Bond Acceptor | Serine, Threonine, Arginine, Lysine | Key directional interaction for orienting the ligand. |

Advanced Applications and Material Science Potentials

Contributions to Organic Semiconductor Materials Development

The development of high-performance organic semiconductors is crucial for the advancement of flexible electronics, displays, and photovoltaics. The performance of these materials is intrinsically linked to the electronic properties and solid-state packing of the constituent organic molecules. Trifluoromethylated naphthalene (B1677914) derivatives, including Ethyl 8-(trifluoromethyl)-2-naphthoate, are promising candidates for these applications due to the profound influence of the -CF3 group on the electronic structure of the naphthalene core.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This property fundamentally alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene system. samipubco.com The introduction of a -CF3 group generally leads to a stabilization (lowering) of both HOMO and LUMO energy levels. This modification is critical for designing n-type (electron-transporting) or ambipolar semiconductor materials, as it facilitates electron injection from electrodes and enhances the stability of the material against oxidative degradation. Theoretical studies on related poly(CF3)substituted naphthalene derivatives have shown that the presence of these groups significantly increases the sensitivity of the molecule's electronic properties to other substitutions, making them highly tunable molecular probes. mdpi.comresearchgate.net

Efficient charge transport in organic semiconductors relies on two primary factors: intramolecular charge mobility (through the conjugated system of a single molecule) and intermolecular charge hopping (between adjacent molecules). The latter is heavily dependent on the degree of π-π stacking in the solid state. The introduction of a trifluoromethyl group offers unique strategies for controlling and enhancing these properties.

The strong electron-withdrawing nature of the -CF3 group creates a significant dipole moment within the molecule. nih.gov These dipole-dipole interactions can be harnessed to direct the self-assembly of molecules into well-ordered π-stacked structures, which are essential for efficient charge transport. researchgate.net While steric hindrance from the bulky -CF3 group might be a concern, it can also be used advantageously to control the dimensionality of the π-stacking, potentially leading to the formation of highly desirable co-facial arrangements. Furthermore, the modification of the naphthalene core's electronic structure directly influences intermolecular electron transfer processes. researchgate.netrsc.org By lowering the LUMO energy level, the -CF3 group can reduce the energy barrier for electron hopping between adjacent molecules, thereby enhancing electron mobility. Research on various π-conjugated systems has demonstrated that modifying the electronic properties of donor-acceptor dyads profoundly affects the dynamics of photoinduced electron transfer, a principle that is central to the operation of organic photovoltaic devices. rsc.org

| Feature | Influence of Trifluoromethyl (-CF3) Group | Impact on Semiconductor Performance |

| HOMO/LUMO Levels | Lowers energy levels due to strong electron-withdrawing nature. mdpi.commdpi.com | Enhances electron injection (n-type behavior) and improves oxidative stability. |

| Molecular Packing | Introduces strong dipole moments, influencing self-assembly. nih.gov | Can promote ordered π-stacking, which is crucial for intermolecular charge hopping. researchgate.net |

| Electron Transfer | Reduces the energy barrier for electron hopping between molecules. rsc.org | Potentially increases electron mobility (n-type conductivity). |

| Tunability | Makes the naphthalene core's electronic properties highly sensitive to other substituents. researchgate.net | Allows for fine-tuning of semiconductor characteristics for specific device applications. |

Role in Photoinitiator Chemistry

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. They are essential components in UV-curable inks, coatings, adhesives, and 3D printing resins. researchgate.netnih.gov Naphthalene-based structures are of significant interest as photoinitiators due to their excellent light-absorption properties and photochemical reactivity. nih.govresearchgate.net

The incorporation of a trifluoromethyl group into the naphthalene scaffold of a potential photoinitiator like this compound is expected to significantly influence its performance. The strong electron-withdrawing -CF3 group can modify the molecule's absorption spectrum, potentially shifting it to longer wavelengths (a bathochromic shift), which is advantageous for use with modern LED light sources. nih.gov Moreover, the electronic effects of the -CF3 group can influence the efficiency of intersystem crossing to the triplet state and the subsequent cleavage or hydrogen abstraction processes that generate the initiating free radicals.

The design of novel photoinitiators focuses on maximizing light absorption at desired wavelengths and ensuring high efficiency in generating reactive species. nih.govrsc.org The synthesis of naphthalene-based photoinitiators often involves building upon the core naphthalene structure through various organic reactions. nih.govmdpi.com For a molecule like this compound, the synthetic strategy would involve introducing the trifluoromethyl group and the ethyl ester group onto the naphthalene backbone.

The design principles for trifluoromethylated naphthalene photoinitiators would leverage the -CF3 group's electronic influence. By strategically placing this group, chemists can modulate the energy of the excited states to promote the desired photochemical reaction pathways, leading to more efficient radical generation. The ester group could also be modified to further tune the molecule's solubility and reactivity.

The efficiency of a photoinitiator is quantified by its ability to convert a liquid monomer into a solid polymer upon irradiation. Studies on naphthalene-based photoinitiators have shown that their performance is highly dependent on the substituents attached to the aromatic core. nih.gov For instance, research on naphthalene-based oxime esters demonstrated that the position of substituents and the presence of electron-donating or withdrawing groups significantly altered the UV absorption and the final monomer conversion efficiency. nih.gov

While direct studies on this compound are not widely available, it is well-established that electron-withdrawing groups can enhance the performance of certain types of photoinitiators. The -CF3 group would likely increase the photo-reactivity of the naphthalene core, potentially leading to a higher quantum yield of radical formation and, consequently, a more efficient photopolymerization process. This could result in faster curing times and the ability to cure thicker films, which are highly desirable industrial characteristics.

Development of Functional Coatings and Sensor Technologies

The unique properties imparted by fluorine make trifluoromethylated compounds attractive for the development of advanced functional coatings. The presence of -CF3 groups on a surface can dramatically lower its surface energy, leading to coatings that are highly hydrophobic and oleophobic. This translates to surfaces that are water-repellent, anti-fouling, and easy to clean. Furthermore, the inherent strength of the carbon-fluorine bond provides exceptional thermal and chemical stability, making these coatings resistant to harsh environments. researchgate.net

In the realm of sensor technologies, the sensitivity of the electronic properties of the trifluoromethyl-naphthalene system to its local environment is a key advantage. mdpi.comresearchgate.net Theoretical studies have shown that poly(CF3)substituted naphthalene derivatives are highly sensitive molecular probes for substituent effects. mdpi.com This high sensitivity suggests that materials based on this compound could be developed as chemical sensors. The binding of an analyte to a functionalized version of the molecule could induce a change in its electronic structure, leading to a detectable optical (e.g., fluorescence quenching) or electronic signal.

Exploration in Novel Materials Spaces through Fluorine Incorporation

The incorporation of fluorine is a powerful and widely used strategy for discovering novel materials with unprecedented properties. beilstein-journals.org Introducing a trifluoromethyl group into the naphthalene framework, as in this compound, provides access to a new materials space with a unique combination of properties derived from both the aromatic π-system and the fluorinated substituent.

Fluorine incorporation is known to bestow a range of beneficial attributes upon organic materials, as detailed in the table below. mdpi.comresearchgate.netbeilstein-journals.org

| Property Enhanced by Fluorine Incorporation | Rationale | Potential Application for CF3-Naphthalene Materials |

| Thermal Stability | The C-F bond is one of the strongest single bonds in organic chemistry. | High-temperature electronics, durable coatings. |

| Chemical Resistance | The fluorine sheath protects the molecular backbone from chemical attack. | Protective coatings for harsh chemical environments. |

| Lipophilicity/Hydrophobicity | The -CF3 group is highly lipophilic and non-polar. mdpi.com | Low surface energy coatings, materials for selective membranes. |

| Low Refractive Index | Fluorinated polymers typically have low refractive indices. researchgate.net | Anti-reflective coatings, optical fibers, advanced optical devices. |

| Modified Electronic Properties | The strong inductive effect of the -CF3 group alters orbital energies. mdpi.commdpi.com | Organic semiconductors, dielectric materials, sensors. |

By leveraging these properties, this compound and related compounds serve as valuable building blocks for a diverse array of advanced materials. The combination of a rigid, photoactive aromatic core with the unique electronic and physical effects of the trifluoromethyl group creates a versatile platform for innovation in materials science.

Rational Design for Tuning Molecular Properties

The molecular architecture of this compound offers several avenues for rational design to tailor its properties for specific applications. The interplay between the electron-withdrawing trifluoromethyl group, the conjugated naphthalene system, and the ester functionality is key to this tunability.

Electronic Properties: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound effect on the electronic properties of the naphthalene ring system. The presence of the -CF3 group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of the electronic band gap is a critical aspect in the design of organic semiconductors and other electronic materials. By introducing other substituents onto the naphthalene ring, it is possible to further modulate these energy levels. For instance, the introduction of electron-donating groups could decrease the band gap, while additional electron-withdrawing groups could increase it.

Computational studies on similar trifluoromethylated aromatic compounds have demonstrated that the position and number of -CF3 groups significantly influence the electronic characteristics. For this compound, the placement of the -CF3 group at the 8-position sterically interacts with the peri-hydrogen, which can lead to a slight distortion from planarity, further influencing its electronic and packing properties in the solid state.

Physicochemical Properties: The trifluoromethyl group also significantly impacts the physicochemical properties of the molecule, such as lipophilicity, thermal stability, and crystal packing. The -CF3 group is known to enhance the lipophilicity of organic molecules, which can be a crucial parameter in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where solubility in organic solvents is important for processing.

The strong carbon-fluorine bonds in the -CF3 group contribute to the high thermal stability of the molecule. This is a desirable property for materials used in electronic devices that can generate heat during operation. The shape and size of the trifluoromethyl group also influence how the molecules pack in the solid state. This can affect the bulk properties of the material, including its charge transport characteristics. By systematically altering the ester group (e.g., replacing the ethyl group with longer or branched alkyl chains), it is possible to control the intermolecular interactions and, consequently, the morphology of thin films, which is critical for device performance.

Interactive Data Table: Predicted Effects of Substituents on the Properties of a Naphthoate Core

| Substituent at Position 8 | Predicted Effect on HOMO/LUMO Gap | Predicted Effect on Lipophilicity | Predicted Effect on Thermal Stability |

| -H | Baseline | Baseline | Baseline |

| -CF3 | Increase | Increase | Increase |

| -CH3 | Decrease | Increase | No significant change |

| -OCH3 | Decrease | Increase | No significant change |

| -NO2 | Increase | Decrease | Increase |

This table provides a qualitative prediction of the effects of different substituents on the properties of a naphthoate core, based on established principles of physical organic chemistry.

Detailed Research Findings on Analogous Systems:

While specific research on this compound is limited, studies on related trifluoromethylated naphthalenes and other aromatic esters provide valuable insights. For example, research on trifluoromethyl-substituted polycyclic aromatic hydrocarbons has shown that the -CF3 group can be used to control the self-assembly of these molecules into well-ordered structures. This is a key aspect in the bottom-up fabrication of nanomaterials with tailored properties.

Furthermore, the ester group in this compound can be chemically modified. For instance, hydrolysis of the ester would yield 8-(trifluoromethyl)-2-naphthoic acid, which can then be used as a monomer in the synthesis of polyesters or polyamides. These polymers would incorporate the desirable properties of the trifluoromethylated naphthalene unit, such as high thermal stability and specific electronic characteristics. The reduction of the ester group would lead to the corresponding alcohol, offering another pathway for the synthesis of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.